(R)-2-氨基甲基-4-Boc-吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Aminomethyl-4-Boc-morpholine is a compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly discussed in the provided papers, related morpholine derivatives and their synthesis methods can provide insights into the properties and potential synthetic pathways for (R)-2-Aminomethyl-4-Boc-morpholine.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the temperature-sensitive monomer acrylamido-4-(2-aminoethyl)morpholine has been synthesized, and its crystal structure was investigated using X-ray analysis and the PM3 method . This suggests that similar methods could potentially be applied to the synthesis of (R)-2-Aminomethyl-4-Boc-morpholine. Additionally, the enantioselective synthesis of (R)- and (S)-α-amino acids using morpholine-2,5-dione derivatives indicates that morpholine compounds can be synthesized with high stereoselectivity, which is crucial for producing enantiomerically pure compounds like (R)-2-Aminomethyl-4-Boc-morpholine .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their chemical properties and biological activity. The conformational and structural analysis of acrylamido-4-(2-aminoethyl)morpholine provides valuable information on the crystal structure and conformational preferences of morpholine derivatives . This information can be extrapolated to understand the molecular structure of (R)-2-Aminomethyl-4-Boc-morpholine, which is likely to exhibit similar conformational characteristics due to the presence of the morpholine ring.

Chemical Reactions Analysis

Morpholine derivatives are versatile in chemical reactions due to the presence of both amine and ether functionalities. The synthesis of 1-arylpyrazole class of σ1 receptor antagonists, which includes morpholine as a structural component, demonstrates the ability of morpholine derivatives to participate in the formation of pharmacologically active compounds . This suggests that (R)-2-Aminomethyl-4-Boc-morpholine could also be involved in chemical reactions leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The crystallographic data provided for acrylamido-4-(2-aminoethyl)morpholine, such as the space group, unit cell dimensions, and calculated density, give an indication of the solid-state properties that might be expected for (R)-2-Aminomethyl-4-Boc-morpholine . The enantioselective synthesis paper also provides insights into the stereochemistry and NMR data, which are important for understanding the physical properties of chiral morpholine derivatives .

科学研究应用

对映选择性合成

- 对映选择性合成应用:(R)-和(S)-N-Boc-吗啉-2-羧酸是使用高度选择性的酶催化动力学拆分制备的。该方法被用于合成瑞博西汀类似物,证明了其在创建立体化学复杂分子的效用 (Fish 等人,2009 年)。

杂环合成

- 杂环合成:由 N-保护氨基醇合成吗啉说明了 (R)-2-氨基甲基-4-Boc-吗啉在创建一系列杂环化合物(包括哌嗪和恶氮杂环)中的多功能性 (Snieckus & Dalziel,2015 年)。

化学合成方法

- N-保护的 α-氨基醛:开发了一种使用吗啉衍生物合成 N-保护的 α-氨基醛的新方法,展示了生产重要化学中间体的新途径 (Douat 等人,2000 年)。

- 咪唑杂环的氨甲基化:吗啉在新的氨甲基化过程中被用作亚甲基的来源,突出了其在温和条件下合成氨甲基化衍生物的潜力 (Mondal 等人,2017 年)。

药物研究

- 用于 PET 的放射性配体合成:使用 N-Boc 保护的吗啉衍生物合成了用于正电子发射断层扫描 (PET) 成像的去甲肾上腺素转运体的对映体纯放射性配体,表明其在开发诊断工具中的作用 (Lin 等人,2005 年)。

- 抗高血压药物发现:与吗啉衍生物的对接研究确定了抗高血压药物的有希望的候选药物,突出了该化合物在药物化学中的相关性 (Drapak 等人,2019 年)。

聚合物科学

- 共聚研究:研究了吗啉的氨甲基化衍生物与苯乙烯的自由基共聚,为聚合物科学领域做出了贡献 (Magerramov 等人,2012 年)。

肽合成

- 固相肽合成:吗啉用于合成受保护的肽片段,显示了其在肽化学中的用途 (Rabanal 等人,1995 年)。

安全和危害

Safety data sheets would be consulted to understand the compound’s potential hazards, safe handling procedures, and first aid measures.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

属性

IUPAC Name |

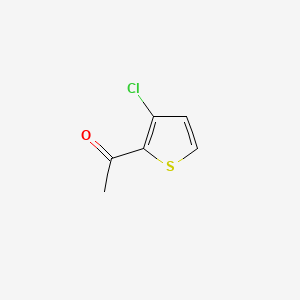

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363929 |

Source

|

| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminomethyl-4-Boc-morpholine | |

CAS RN |

1174913-80-4 |

Source

|

| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)